molecular formula C20H21N3O2S B4550819 methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate

methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate

Cat. No.: B4550819
M. Wt: 367.5 g/mol
InChI Key: PAVVEUWMPQKRHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbamothioyl group can be reduced to form corresponding amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbamothioyl group can produce amines .

Mechanism of Action

The mechanism of action of methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[4-[2-(1H-indol-3-yl)ethylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-25-19(24)12-14-6-8-16(9-7-14)23-20(26)21-11-10-15-13-22-18-5-3-2-4-17(15)18/h2-9,13,22H,10-12H2,1H3,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVVEUWMPQKRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate
Reactant of Route 4
Reactant of Route 4
methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate
Reactant of Route 6
Reactant of Route 6
methyl [4-({[2-(1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.